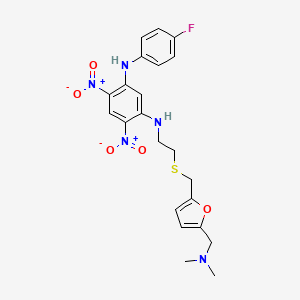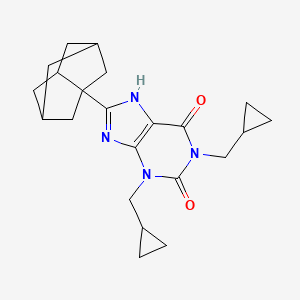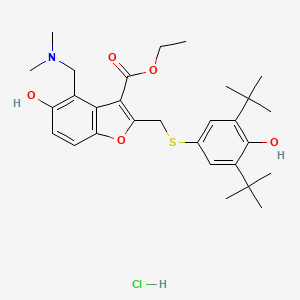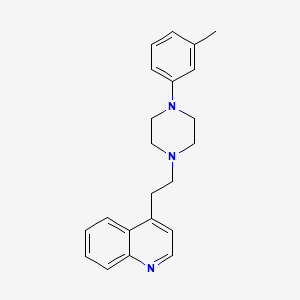
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal and industrial chemistry. This particular compound features a quinoline core substituted with a 3-methylphenyl group and a piperazine moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step processes. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For the specific compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, the synthesis would likely involve the following steps:
Formation of the Quinoline Core: Aniline reacts with glycerol and sulfuric acid to form the quinoline core.
Substitution with 3-Methylphenyl Group: The quinoline core undergoes electrophilic substitution with a 3-methylphenyl group.
Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with a piperazine moiety.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium) are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.
Uniqueness
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and piperazine moiety enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
126921-45-7 |
|---|---|
Fórmula molecular |
C22H25N3 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3 |
Clave InChI |
GQSXKWUTTMQELA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



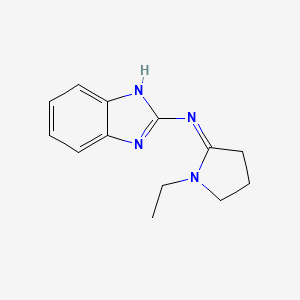
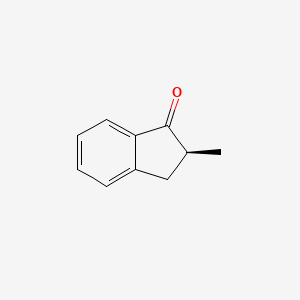

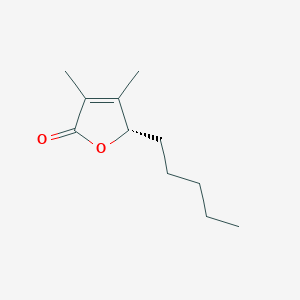

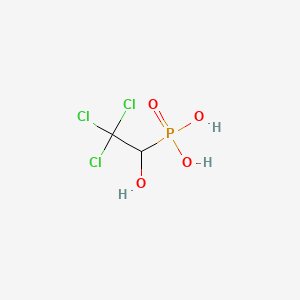
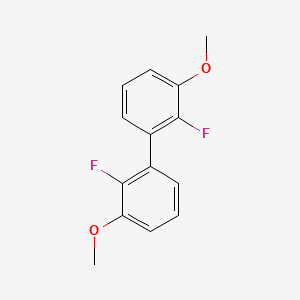
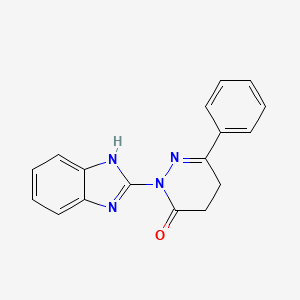
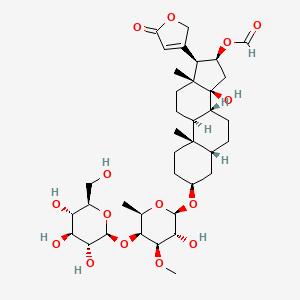
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
